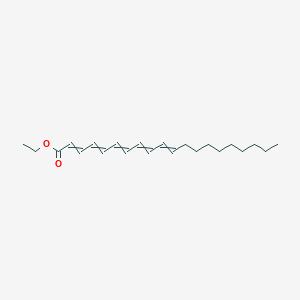

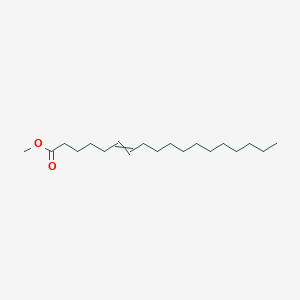

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate est un composé organique caractérisé par une longue chaîne d’atomes de carbone avec de multiples doubles liaisons conjuguées. Ce composé est un ester, formé par la réaction entre un alcool et un acide. Sa structure et ses propriétés en font un sujet d’intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate implique généralement l’estérification de l’acide correspondant avec de l’éthanol. La réaction est généralement catalysée par un acide tel que l’acide sulfurique ou l’acide chlorhydrique. Le processus implique le chauffage des réactifs sous reflux pour mener la réaction à son terme.

Méthodes de production industrielle

En milieu industriel, la production de l’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate peut impliquer des techniques plus avancées telles que les réacteurs à écoulement continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions réactionnelles optimisées garantit la scalabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des acides correspondants ou d’autres dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples, ce qui donne des composés saturés.

Substitution: Le groupe ester peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents esters ou autres dérivés.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: L’hydrogénation utilisant des catalyseurs tels que le palladium sur carbone (Pd/C) est une méthode typique.

Substitution: Les nucléophiles tels que les ions hydroxyde (OH⁻) ou les ions alcoolate (RO⁻) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcanes.

Applications de la recherche scientifique

L’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate a une large gamme d’applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier le comportement des systèmes conjugués et des fonctionnalités d’ester.

Biologie: Les interactions du composé avec les molécules biologiques sont d’intérêt pour comprendre les processus cellulaires et développer des dosages biochimiques.

Médecine: La recherche sur ses effets thérapeutiques potentiels et son rôle dans les systèmes de délivrance de médicaments est en cours.

Industrie: Il est utilisé dans la synthèse de polymères, de revêtements et d’autres matériaux en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of conjugated systems and ester functionalities.

Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing biochemical assays.

Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.

Industry: It is used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.

Mécanisme D'action

Le mécanisme par lequel l’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate exerce ses effets implique des interactions avec diverses cibles moléculaires. Les doubles liaisons conjuguées permettent la délocalisation des électrons, ce qui peut influencer la réactivité du composé et ses interactions avec les enzymes, les récepteurs et autres biomolécules. Le groupe ester peut subir une hydrolyse, libérant l’acide et l’alcool correspondants, qui peuvent ensuite participer aux voies biologiques.

Comparaison Avec Des Composés Similaires

L’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate peut être comparé à d’autres composés similaires tels que:

Éthyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaénoate: Ce composé a une double liaison supplémentaire, ce qui peut affecter ses propriétés chimiques et sa réactivité.

(2E,4E,6E,8E,10E)-4,9-diméthyl-2,4,6,8,10-dodécapenténoïque: Ce composé a un groupe fonctionnel différent (acide dicarboxylique) et une chaîne carbonée plus courte.

L’unicité de l’éthyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaénoate réside dans son arrangement spécifique de doubles liaisons et de fonctionnalités d’ester, qui confèrent des propriétés chimiques et physiques distinctes.

Propriétés

Formule moléculaire |

C22H34O2 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

ethyl icosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3 |

Clé InChI |

DTEMJWLYSQBXEL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)

![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)

![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)

![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)

![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)